molecular formula C10H17NO B6253511 decahydro-1H-1-benzazepin-2-one, Mixture of diastereomers CAS No. 146032-52-2

decahydro-1H-1-benzazepin-2-one, Mixture of diastereomers

Cat. No.: B6253511
CAS No.: 146032-52-2
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydro-1H-1-benzazepin-2-one, mixture of diastereomers, is a nitrogen-containing organic compound that belongs to the class of cyclic amines. This compound is characterized by its unique structure, which includes a decahydro-1H-1-benzazepine ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1H-1-benzazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 1-benzazepin-2-one derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired hydrogenation.

Another synthetic route involves the reduction of 1-benzazepin-2-one using lithium aluminum hydride (LiAlH4) in anhydrous ether. This method requires careful control of reaction conditions to prevent over-reduction and to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of decahydro-1H-1-benzazepin-2-one may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to separate the diastereomers and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH), acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Decahydro-1H-1-benzazepin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of decahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the context of neurological disorders, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

Decahydro-1H-1-benzazepin-2-one can be compared with other cyclic amines, such as:

    1-Benzazepine: Lacks the decahydro modification and has different chemical and biological properties.

    Decahydroquinoline: Similar in structure but differs in the position of the nitrogen atom within the ring system.

    Decahydroisoquinoline: Another structurally related compound with distinct chemical reactivity and applications.

The uniqueness of decahydro-1H-1-benzazepin-2-one lies in its specific ring structure and the presence of diastereomers, which can lead to diverse stereochemical and functional properties.

By understanding the detailed chemistry and applications of decahydro-1H-1-benzazepin-2-one, researchers can explore its potential in various scientific and industrial fields

Properties

CAS No.

146032-52-2

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.